

Sonochemical Synthesis of Bismuth Chromate for Enhanced Catalytic Applications

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Compound of Interest

Compound Name: *Bismuth chromate*

Cat. No.: *B3031461*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth chromate (with various stoichiometries such as Bi_2CrO_6 , $\text{Bi}_8(\text{CrO}_4)\text{O}_{11}$, and $\text{Cr}_2\text{Bi}_3\text{O}_{11}$) has emerged as a promising class of semiconductor photocatalysts.[1][2] Its ability to absorb a broad range of visible light makes it a strong candidate for various catalytic applications, including environmental remediation through the degradation of organic pollutants and water splitting for hydrogen production.[3][4] The sonochemical synthesis method offers a rapid, efficient, and environmentally friendly route to produce nanostructured **bismuth chromate** with enhanced catalytic activity. This enhancement is attributed to the unique effects of acoustic cavitation, which promotes the formation of smaller, more uniform nanoparticles with a high surface area.[5][6]

These application notes provide a detailed protocol for the sonochemical synthesis of **bismuth chromate** and an overview of its catalytic applications, supported by performance data and mechanistic insights.

Experimental Protocols

Protocol 1: Sonochemical Synthesis of Bismuth Chromate Nanoparticles

This protocol describes a general method for synthesizing **bismuth chromate** nanoparticles using a high-intensity ultrasonic probe. The stoichiometry of the final product can be controlled by adjusting the molar ratio of the precursors.

Materials:

- Bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)
- Sodium chromate (Na_2CrO_4) or Potassium chromate (K_2CrO_4)
- Deionized water
- Ethanol

Equipment:

- High-intensity ultrasonic probe (ultrasonic horn) with a titanium tip
- Glass reaction vessel
- Magnetic stirrer
- Centrifuge
- Drying oven

Procedure:

- Precursor Solution Preparation:
 - Prepare an aqueous solution of bismuth nitrate pentahydrate. For example, dissolve a specific amount of $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ in deionized water to achieve a desired concentration (e.g., 0.1 M).
 - Prepare a separate aqueous solution of sodium chromate or potassium chromate with a specific molar ratio relative to the bismuth precursor. For instance, to synthesize Bi_2CrO_6 , a Bi:Cr molar ratio of 2:1 should be used.

- Sonochemical Reaction:
 - Place the bismuth nitrate solution in the glass reaction vessel and immerse the ultrasonic probe tip approximately 1-2 cm below the surface of the solution.
 - Begin ultrasonic irradiation of the bismuth nitrate solution. The ultrasonic parameters should be optimized for the specific setup, but typical values include a frequency of 20-40 kHz and a power output of 100-500 W.[5]
 - Slowly add the chromate solution dropwise to the bismuth nitrate solution under continuous ultrasonic irradiation and magnetic stirring.
 - A precipitate will form during the reaction. Continue the sonication for a predetermined duration, typically ranging from 30 minutes to 2 hours, to ensure complete reaction and nanoparticle formation.[1]
- Product Isolation and Purification:
 - After the sonochemical reaction is complete, turn off the ultrasonicator and retrieve the precipitate.
 - Separate the solid product from the solution by centrifugation (e.g., 4000 rpm for 10 minutes).
 - Wash the collected precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
 - Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) for several hours to obtain the **bismuth chromate** nanopowder.

Protocol 2: Characterization of Synthesized Bismuth Chromate

To evaluate the properties of the synthesized **bismuth chromate** nanoparticles, the following characterization techniques are recommended:

- X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the nanoparticles.
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the synthesized material.
- UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the band gap energy of the **bismuth chromate**.
- Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles, which is a crucial factor in catalytic activity.

Catalytic Applications and Performance

Sonochemically synthesized **bismuth chromate** exhibits excellent performance in various catalytic applications, primarily in the realm of photocatalysis.

Photocatalytic Degradation of Organic Pollutants

Bismuth chromate is a highly effective photocatalyst for the degradation of a wide range of organic pollutants, including dyes (e.g., Rhodamine B, Methylene Blue) and phenolic compounds, under visible light irradiation.[3][7] The high efficiency is attributed to the strong oxidation capability of the photogenerated holes.[3]

Experimental Protocol for Photocatalytic Degradation:

- Disperse a specific amount of the synthesized **bismuth chromate** photocatalyst (e.g., 0.5 g/L) in an aqueous solution of the target organic pollutant with a known initial concentration.
- Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
- Irradiate the suspension with a visible light source (e.g., a xenon lamp with a UV cutoff filter).
- At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the photocatalyst.

- Analyze the concentration of the organic pollutant in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry.
- The degradation efficiency can be calculated using the formula: $\text{Degradation (\%)} = [(C_0 - C_t) / C_0] \times 100$, where C_0 is the initial concentration and C_t is the concentration at time t .

Photocatalytic Water Splitting

Certain phases of **bismuth chromate** have shown promise in photocatalytic water splitting for both oxygen and hydrogen evolution.[4][8] The suitable band edge positions of **bismuth chromate** allow for the generation of charge carriers with sufficient energy to drive the respective half-reactions of water splitting.

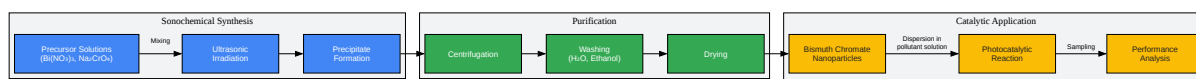
Data Presentation

Table 1: Performance of **Bismuth Chromate** in Photocatalytic Applications

Bismuth Chromate Phase	Application	Target Pollutant/ Reaction	Light Source	Performance Metric	Value	Reference
$\text{Bi}_8(\text{CrO}_4)\text{O}_{11}$	Degradation	Phenol	Visible Light	Degradation Efficiency	~23 times higher than CdS	[3]
$\text{Bi}_8(\text{CrO}_4)\text{O}_{11}$	Water Oxidation	O_2 Evolution	Visible Light	Apparent Quantum Yield	2.87% at 420 nm	[3]
Triclinic Bi_2CrO_6	Water Splitting	H_2 and O_2 Evolution	Visible Light	Stable overall water splitting	Stoichiometric evolution	[4]
$\text{Cr}_2\text{Bi}_3\text{O}_{11}$	Degradation	Rhodamine B (5 ppm)	Simulated Sunlight	Degradation Efficiency	High	[2]

Mandatory Visualizations

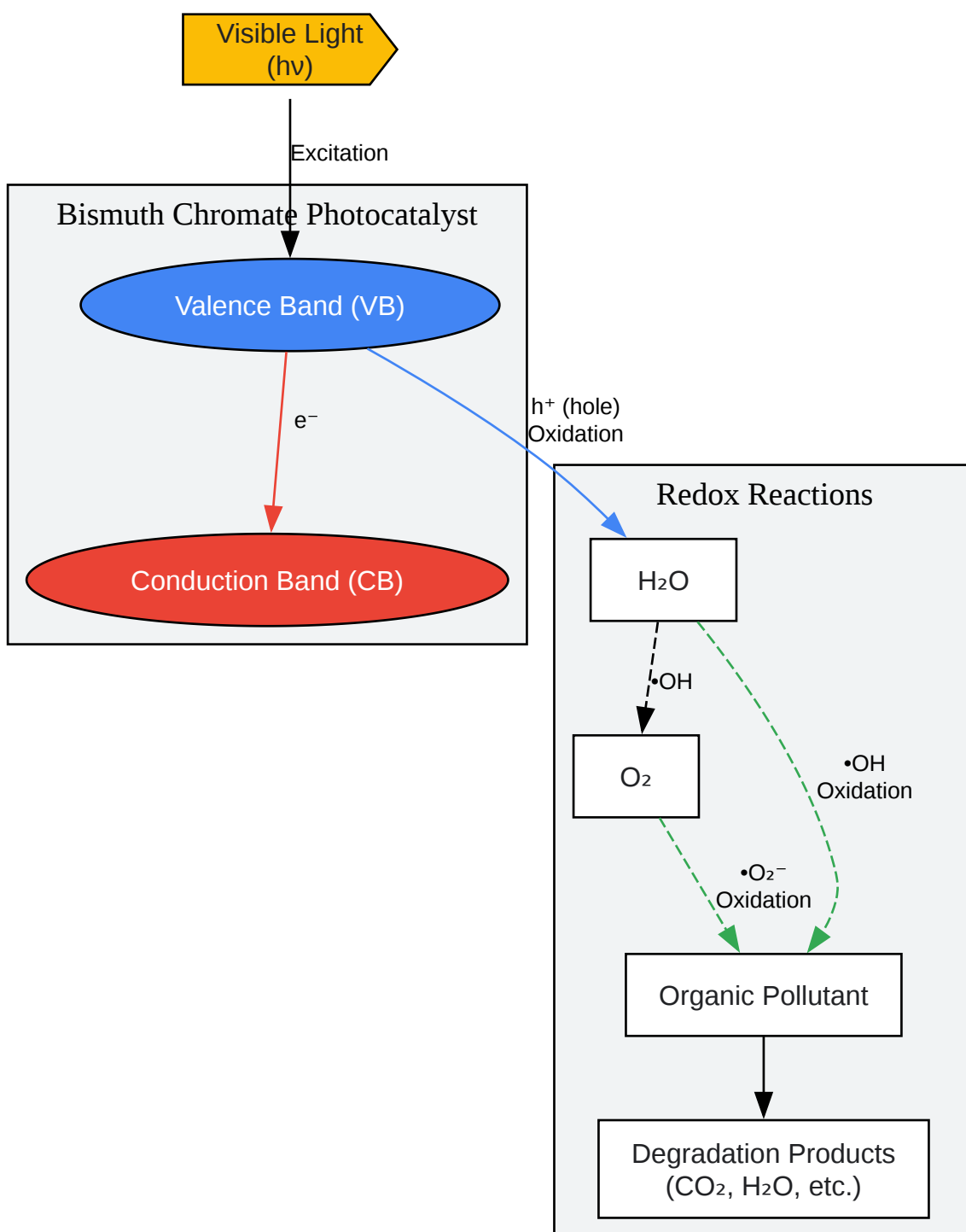
Experimental Workflow



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Caption: Workflow for sonochemical synthesis and catalytic application of **bismuth chromate**.

Photocatalytic Degradation Mechanism



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Caption: Mechanism of photocatalytic degradation of organic pollutants by **bismuth chromate**.

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